molecular formula C11H20N2O2 B1477239 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2092528-33-9

3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1477239
CAS No.: 2092528-33-9
M. Wt: 212.29 g/mol
InChI Key: MEBOXRPQYIKWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling processes and pathways such as the MAPK and immune-inhibitory programmed cell death PD-L1/PD-1 pathway . These interactions are crucial for modulating cellular responses and maintaining homeostasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, SHP2, which interacts with this compound, acts as a mediator in cell signal transduction downstream of various receptor tyrosine kinases, including the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways . These pathways are essential for cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with SHP2, for instance, involves a mechanism similar to a “molecular switch,” regulating the enzyme’s activity and, consequently, various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and enhancing cellular function. At higher doses, toxic or adverse effects may be observed. For instance, studies have shown that high doses of similar compounds can lead to neural toxicity and other adverse effects . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with SHP2, for example, influences metabolic pathways related to cellular energy production and utilization . Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to target sites where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with SHP2 suggests that it may localize to regions of the cell where SHP2 is active, such as the cytoplasm and cell membrane . This localization is essential for the compound’s role in modulating cellular processes.

Properties

IUPAC Name

3-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-6-3-10(14)13-7-5-11(9-13)4-1-2-8-15-11/h1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBOXRPQYIKWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(C2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.